![molecular formula C7H4BrFN2 B12976836 7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
7-Bromo-2-fluoro-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with brominated aromatic compounds in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The benzimidazole core can be further functionalized through cyclization reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are employed in reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can have enhanced biological or chemical properties.
Applications De Recherche Scientifique
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: In the industrial sector, 7-Bromo-2-fluoro-1H-benzo[d]imidazole is used in the development of agrochemicals and dyes, owing to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
Comparaison Avec Des Composés Similaires
2-Fluoro-1H-benzo[d]imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromo-1H-benzo[d]imidazole:
2-Bromo-1H-benzo[d]imidazole: Another derivative with distinct chemical behavior due to the position of the bromine atom.
Uniqueness: 7-Bromo-2-fluoro-1H-benzo[d]imidazole is unique due to the combined presence of both bromine and fluorine atoms, which enhances its reactivity and potential for diverse applications. This dual substitution pattern can lead to unique electronic and steric effects, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C7H4BrFN2 |
|---|---|
Poids moléculaire |
215.02 g/mol |
Nom IUPAC |
4-bromo-2-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H4BrFN2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) |
Clé InChI |
FPUWGVIHVAZOOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)N=C(N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



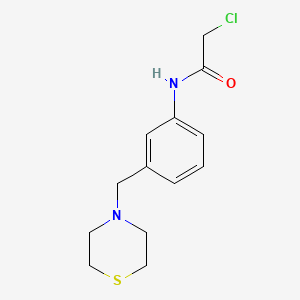

![5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B12976766.png)
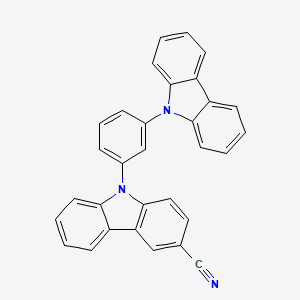
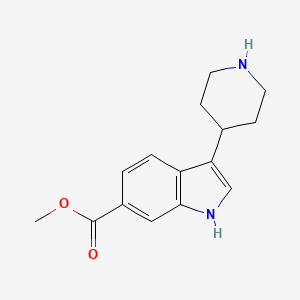

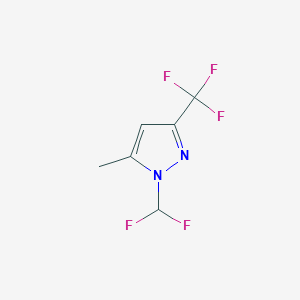

![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)
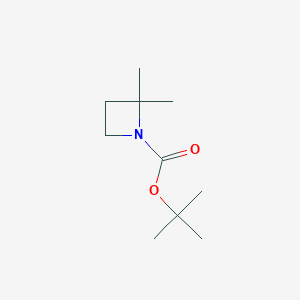
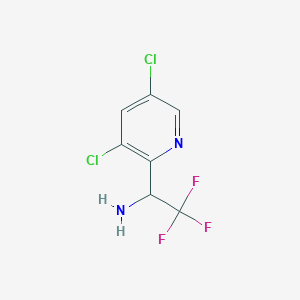
![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
